molecular formula C13H15F3O3 B12641680 Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate

Cat. No.: B12641680
M. Wt: 276.25 g/mol
InChI Key: KJGYBVHVUMVBLP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate is an organic compound with the molecular formula C13H15F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate typically involves the reaction of 3-(trifluoromethyl)phenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of 4-[3-(trifluoromethyl)-phenoxy]butanoic acid.

    Reduction: Formation of 4-[3-(trifluoromethyl)-phenoxy]butanol.

    Substitution: Formation of halogenated derivatives of the phenoxy group.

Scientific Research Applications

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of biochemical pathways and exertion of its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoro-2-butynoate
  • Ethyl 4,4,4-trifluoro-2-butenoate
  • Ethyl 4,4,4-trifluoro-2-butanoate

Uniqueness

Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate is unique due to the presence of both a trifluoromethyl group and a phenoxy group, which impart distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15F3O3

Molecular Weight

276.25 g/mol

IUPAC Name

ethyl 4-[3-(trifluoromethyl)phenoxy]butanoate

InChI

InChI=1S/C13H15F3O3/c1-2-18-12(17)7-4-8-19-11-6-3-5-10(9-11)13(14,15)16/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

KJGYBVHVUMVBLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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